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Drug Overview and Mechanism of Action

Avotaciclib (development codes BEY1107 and BEY-1107) is an investigational small molecule inhibitor that

specifically targets cyclin-dependent kinase 1 (CDK1), a crucial regulator of cell cycle progression. With

the chemical name 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol and molecular formula

C~13~H~11~N~7~O, Avotaciclib represents a novel approach in cancer therapeutics by focusing on

selective CDK1 inhibition rather than the broader CDK targeting characteristic of earlier developmental

candidates [1] [2]. The drug exists in multiple salt forms, including Avotaciclib trihydrochloride (CAS:

1983984-01-5) which has a molecular weight of 390.66 and demonstrates improved solubility profiles with

approximately 78 mg/mL solubility in aqueous solutions [3].

The primary mechanism of action involves potent and selective inhibition of CDK1, a serine/threonine

kinase that serves as a master regulator of mitotic entry and progression in eukaryotic cells. CDK1 forms

complexes with cyclin B1 to drive the G2/M phase transition, representing the final checkpoint before cell

division [4] [5]. Unlike CDK4/6 inhibitors such as palbociclib and abemaciclib which primarily affect the

G1/S transition, Avotaciclib's targeting of CDK1 allows it to potentially address cancers with specific

vulnerabilities in mitotic regulation [6]. Preclinical evidence indicates that Avotaciclib exerts anti-
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proliferative effects through cell cycle arrest and induces apoptosis in various tumor models, particularly

showing promise in pancreatic cancer and non-small cell lung cancer (NSCLC) [3] [2].

Quantitative Profiling and Pharmacological
Characterization

Biochemical and Pharmacological Profile

Avotaciclib demonstrates favorable drug-like properties based on extensive preclinical characterization. The

compound is administered orally, indicating good gastrointestinal absorption characteristics, though

specific pharmacokinetic parameters including volume of distribution, protein binding, and elimination half-

life remain under investigation in ongoing clinical trials [1] [2]. The compound follows Lipinski's Rule of

Five with a molecular weight of 281.27 (free base) and exhibits calculated physicochemical properties that

suggest good bioavailability, including a polar surface area of 136.72 Å² and moderate lipophilicity (logP ≈

1.16) [1].

Table 1: Physicochemical and Biochemical Properties of Avotaciclib

Property Value Reference

Molecular Weight (Free Base) 281.27 g/mol [2]

Molecular Formula C~13~H~11~N~7~O [1]

CAS Number (Free Base) 1983983-41-0 [2]

CDK1 Inhibition Potent inhibitor (IC~50~ not specified) [3]

Solubility (Trihydrochloride) 78 mg/mL in water [3]

Solubility (Free Base) 100 mg/mL in DMSO [2]

Rule of Five Compliance Yes [1]
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In vitro assessments demonstrate that Avotaciclib effectively inhibits tumor cell proliferation across

multiple cancer models. In radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R,

H1568R, H1703R, and H1869R), Avotaciclib treatment resulted in dose-dependent reduction of cell

viability with EC~50~ values ranging from 0.580 to 0.918 μM after 48 hours of exposure [2]. The

compound shows enhanced activity when combined with other targeted agents such as PV-1019, suggesting

potential for synergistic combinations in clinical settings [2].

CDK1 Expression Patterns in Human Cancers

CDK1 overexpression represents a common feature across multiple cancer types, making it an attractive

therapeutic target. Analysis of The Cancer Genome Atlas (TCGA) data reveals that CDK1 expression is

significantly elevated in 17 out of 24 (70.8%) cancer types compared to normal tissues [5]. Furthermore,

high CDK1 expression correlates with poor survival outcomes in 11 out of 32 (34.4%) cancer types,

establishing its significance as both a biomarker and therapeutic target [5]. In epithelial ovarian cancer

(EOC), which represents one of the most lethal gynecological malignancies, CDK1 emerges as a central

hub gene with strong association to poor prognosis and involvement in critical oncogenic pathways [4].

Table 2: CDK1 Expression and Clinical Significance Across Cancers

Cancer Type
CDK1 Expression (vs.
Normal)

Association with Survival References

Epithelial Ovarian
Cancer

Significantly upregulated Strong correlation with poor
prognosis

[4]

Multiple Cancers
(TCGA)

Elevated in 70.8% of
cancers

Poor survival in 34.4% of
cancers

[5]

Non-Small Cell Lung
Cancer

Not specified Not specified [2]

Pancreatic Cancer Not specified Not specified [3]

Clinical Development and Trial Status
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Ongoing Clinical Investigations

Avotaciclib is currently under investigation in several early-phase clinical trials, reflecting its emerging

profile as a candidate for targeted cancer therapy. The primary clinical trial evaluating Avotaciclib is listed

under the identifier NCT03579836, which assesses both monotherapy and combination with gemcitabine in

patients with locally advanced or metastatic pancreatic cancer [1]. This trial represents a logical focus given

the high unmet need in pancreatic cancer and preclinical evidence supporting CDK1 inhibition in this

malignancy.

Additional clinical investigations are recruiting patients across multiple cancer types, reflecting the potential

broad applicability of CDK1 inhibition. Current trial activities include:

Glioblastoma Multiforme (GBM): Investigating Avotaciclib in patients with this aggressive primary
brain tumor [1]

Metastatic Colorectal Cancer (CRC): Evaluating efficacy in advanced colorectal malignancies [1]
Locally Advanced Pancreatic Cancer: Focusing on patients with non-metastatic but surgically

inoperable disease [1]

The developmental status of Avotaciclib remains in the investigational stage, with no regulatory approvals

granted to date. The drug is classified as a "small molecule" and carries "Investigational" status across all

databases [1]. The ongoing trials are primarily Phase I studies designed to establish safety profiles, determine

maximum tolerated doses, and gather preliminary efficacy data.

Comparative Clinical Development of CDK Inhibitors

The development landscape for CDK inhibitors has expanded significantly, with multiple agents targeting

different components of the CDK family. Abemaciclib, a CDK4/6 inhibitor, received FDA approval for

breast cancer and demonstrates the clinical potential of cell cycle-targeted therapies [6]. Unlike Avotaciclib's

focus on CDK1, abemaciclib primarily targets CDK4 and CDK6, resulting in distinct therapeutic

applications focused on the G1/S transition rather than mitotic entry [6].

Table 3: Clinical Status of CDK Inhibitors
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Drug Name
Primary
Targets

Development Status Key Indications

Avotaciclib CDK1 Phase I Clinical Trials Pancreatic cancer, NSCLC,

Glioblastoma

Abemaciclib CDK4/6 FDA Approved Breast cancer

Palbociclib CDK4/6 FDA Approved Breast cancer

Other CDK1

inhibitors

CDK1 (and

others)

Preclinical/Early

Clinical

Various cancers

Research into CDK1-specific inhibition represents an important evolution in targeting cell cycle regulation,

potentially offering advantages in cancers resistant to CDK4/6 inhibition or those with specific dependencies

on mitotic progression. The investigational approach of targeting CDK1 is supported by evidence that

CDK1 can partially compensate for CDK4/6 inhibition in some settings, suggesting that direct CDK1

targeting may overcome certain resistance mechanisms [5].

Therapeutic Rationale and Scientific Foundation

CDK1 Biology in Oncogenesis

Cyclin-dependent kinase 1 (CDK1) stands as the only essential CDK in mammals, playing non-redundant

roles in controlling the G2/M phase transition and mitotic progression [5]. The kinase functions as a master

regulator of mitosis, controlling multiple aspects of cell division including chromosome condensation,

nuclear envelope breakdown, spindle assembly, and cytokinesis [5]. CDK1 activation requires binding to

cyclin B1 and phosphorylation/dephosphorylation events at specific residues (Thr161, Thr14, and Tyr15)

mediated by CDK7 and CDC25 phosphatases, respectively [5].

In cancer cells, CDK1 dysregulation contributes directly to uncontrolled proliferation and genomic

instability. Multiple oncogenic signaling pathways converge on CDK1 regulation, making it a central node in

tumor cell cycle control. Upstream regulators of CDK1 include:
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E2F transcription factors (E2F1, E2F2, E2F3) that enhance CDK1 transcription by binding to its

promoter [5]
CDC25 phosphatases (CDC25A, B, C) that activate CDK1 by removing inhibitory phosphate groups

[5]
AURKA (Aurora A kinase) that promotes CDK1 activity through multiple mechanisms [5]

The critical dependence of cancer cells on CDK1 function, combined with its frequent overexpression in

malignancies, establishes a strong therapeutic rationale for targeted inhibition. Research indicates that CDK1

phosphorylation of its numerous substrates profoundly influences their function in tumorigenesis, with

enrichment analyses demonstrating that CDK1-interacting proteins participate in multiple oncogenic

pathways [5].

CDK1 Signaling Pathway and Molecular Interactions

The following diagram illustrates the central role of CDK1 in cell cycle regulation and the mechanism of

Avotaciclib inhibition:
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CDK1 Signaling Pathway in Cell Cycle Regulation and Avotaciclib Mechanism
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This pathway illustrates how CDK1 functions as the central driver of the G2/M transition, integrating

signals from multiple upstream regulators to control mitotic entry and progression. Avotaciclib directly

targets the CDK1/cyclin B1 complex, inhibiting its kinase activity and preventing cell cycle progression.

Experimental Protocols and Research Applications

In Vitro Anti-Proliferative Assay Protocol
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The anti-proliferative activity of Avotaciclib is routinely evaluated using standardized cell viability assays

in cancer cell lines. The following protocol details the methodology for assessing concentration-dependent

effects:

Cell Preparation: Plate radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines

(H1437R, H1568R, H1703R, H1869R) or other relevant cancer models in 96-well plates at a density

of 3-5 × 10^3^ cells per well in appropriate complete medium. Allow cells to adhere for 24 hours

under standard culture conditions (37°C, 5% CO~2~) [2].

Compound Treatment: Prepare a dilution series of Avotaciclib in DMSO, typically ranging from 0.1

μM to 64 μM, with serial dilutions at 1:2 or 1:3 ratios. Add compounds to cells in triplicate, including

vehicle controls (DMSO at equivalent concentration, typically <0.1%). Incubate cells with compounds

for 48 hours [2].

Viability Assessment: After the incubation period, assess cell viability using standardized methods

such as MTT, MTS, or CellTiter-Glo assays according to manufacturer protocols. Measure absorbance

or luminescence using a plate reader and normalize values to vehicle-treated controls [2].

Data Analysis: Calculate percentage viability relative to controls and determine half-maximal

effective concentration (EC~50~) values using nonlinear regression analysis (four-parameter logistic

curve fitting) in software such as GraphPad Prism. Representative EC~50~ values for Avotaciclib in

radiotherapy-resistant NSCLC lines range from 0.580 to 0.918 μM [2].

For combination studies with other agents such as PV-1019, apply the second compound at fixed ratios

relative to Avotaciclib concentrations and analyze data using combination index methods (Chou-Talalay) to

assess synergistic, additive, or antagonistic effects [2].

Computational Analysis of CDK1 in Cancer

Bioinformatic approaches provide valuable insights into CDK1 expression patterns and functional

networks across cancer types. The following workflow outlines the integrated analytical pipeline:

Data Acquisition: Download transcriptomic datasets from public repositories (e.g., GEO, TCGA).

Relevant datasets for epithelial ovarian cancer include GSE28799, GSE54388, and GSE14407. For

pan-cancer analysis, utilize TCGA and GTEx data encompassing 33 cancer types [4].
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Differential Expression Analysis: Identify differentially expressed genes (DEGs) using appropriate

statistical methods (e.g., limma package in R). Apply filtering criteria of adjusted p-value (FDR) <

0.05 and |log~2~ fold change| > 2 for initial selection, with stricter thresholds (|log~2~ fold change| >

4) for visualization and prioritization [4].

Pathway and Network Analysis: Perform protein-protein interaction (PPI) network analysis using

STRING database and visualize networks in Cytoscape. Identify hub genes using topological measures

(degree, betweenness centrality). Conduct pathway enrichment analysis using KEGG and GO

databases to identify biological processes and pathways significantly associated with CDK1 and

interacting partners [4] [5].

Survival Analysis: Assess correlation between CDK1 expression and clinical outcomes using Kaplan-

Meier analysis with log-rank tests. Divide patients into high and low expression groups based on

median expression and generate survival curves [5].

The following diagram illustrates the computational workflow for identifying and validating CDK1 as a

therapeutic target:

Computational Workflow for CDK1 Target Identification and Validation
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This computational workflow has been instrumental in establishing CDK1 as a high-confidence therapeutic

target across multiple cancer types, particularly in epithelial ovarian cancer where it emerges as a central hub

gene with strong association to poor prognosis [4].

Molecular Docking and Dynamics Protocols

Structure-based approaches provide insights into Avotaciclib binding mechanisms and support rational

drug design. The following protocol describes computational assessment of Avotaciclib-CDK1 interactions:

Protein Preparation: Obtain CDK1 crystal structure from Protein Data Bank (e.g., PDB ID 4YC6).

Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign appropriate

protonation states using molecular modeling software (e.g., Maestro, MOE). Energy-minimize the

structure using OPLS force field [4].

Ligand Preparation: Generate Avotaciclib 3D structure from SMILES string

(OC~1~=CC=C(C~2~=NC(N)=NC=C~2~)N=C~1~C~3~=NC(N)=NC=C~3~). Perform geometry

optimization using molecular mechanics or semi-empirical quantum mechanical methods (e.g.,

MMFF94 or PM3). Generate possible tautomers and protonation states at physiological pH [4] [2].

Molecular Docking: Execute docking simulations using programs such as AutoDock Vina or Glide.

Define the binding site around the ATP-binding cleft of CDK1. Use default parameters with increased

sampling density. Run multiple independent docking simulations and cluster results based on binding

pose similarity [4].

Molecular Dynamics (MD) Simulations: Solvate the protein-ligand complex in explicit water model

(e.g., TIP3P) using periodic boundary conditions. Neutralize system with ions and energy-minimize

using steepest descent algorithm. Equilibrate system gradually increasing temperature to 310K under

NVT and NPT ensembles. Production runs typically extend to 100+ nanoseconds with 2-fs time steps.

Analyze trajectories for root mean square deviation (RMSD), binding interactions, and binding free

energies using MM/PBSA or MM/GBSA methods [4].

These computational approaches have demonstrated that Avotaciclib forms stable interactions with the

CDK1 ATP-binding pocket, with binding modes characterized by specific hydrogen bonds and hydrophobic

interactions that contribute to its inhibitory activity [4].
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Conclusion and Future Perspectives

Avotaciclib represents a promising addition to the oncology therapeutic landscape as a selective CDK1

inhibitor with demonstrated preclinical activity in multiple cancer models, particularly pancreatic cancer and

NSCLC. The strong biological rationale for targeting CDK1 in cancer—supported by its frequent

overexpression, association with poor prognosis, and central role in mitotic regulation—provides a

compelling foundation for continued clinical development [5] [3] [2].

The ongoing clinical trials will be crucial in establishing the safety profile, optimal dosing, and preliminary

efficacy of Avotaciclib in patients. Particularly noteworthy is the investigation in pancreatic cancer, a

malignancy with limited treatment options and high unmet need [1]. Future research directions should

explore predictive biomarkers for patient selection, including CDK1 expression levels, mutational status of

related pathway components, and functional signatures of CDK1 dependency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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